molecular formula C13H10BrNOS B11800071 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11800071
M. Wt: 308.20 g/mol
InChI Key: MYCZIXYSBXJDIW-UHFFFAOYSA-N
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Description

2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-azido-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 2-bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ol.

Scientific Research Applications

2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Contains an amino group instead of bromine.

    5-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Lacks the halogen substituent.

Uniqueness

2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its bromine substituent also imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H10BrNOS

Molecular Weight

308.20 g/mol

IUPAC Name

2-bromo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C13H10BrNOS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

MYCZIXYSBXJDIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3

Origin of Product

United States

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